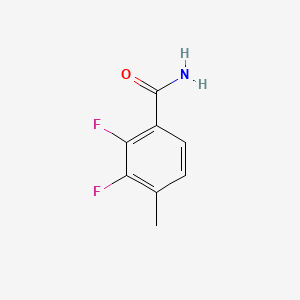

2,3-Difluoro-4-methylbenzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKXGWPXBRCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378905 | |

| Record name | 2,3-difluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-35-3 | |

| Record name | 2,3-Difluoro-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Difluoro 4 Methylbenzamide and Analogous Benzamide Scaffolds

Strategic Approaches to Benzamide (B126) Formation

The formation of the amide bond is a cornerstone of organic synthesis. For benzamides, this typically involves the coupling of a benzoic acid derivative with an amine. The choice of method depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Amide Bond Formation via Coupling Reactions

Coupling reactions are the most prevalent methods for constructing amide bonds, valued for their efficiency and broad applicability. These reactions generally involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

The direct condensation of carboxylic acids and amines is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, peptide coupling reagents are employed to activate the carboxylic acid. fishersci.it 1-Hydroxybenzotriazole (HOBt) is a classic additive used in conjunction with a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bachem.comnih.govluxembourg-bio.com

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate then reacts with HOBt to form an active HOBt ester. The amine subsequently attacks this activated ester, yielding the desired amide and regenerating HOBt. The use of HOBt as an additive has been shown to suppress side reactions and reduce the extent of racemization when chiral carboxylic acids are used. luxembourg-bio.compeptide.com The general mechanism is outlined below:

Activation: The carboxylic acid reacts with the carbodiimide to form the O-acylisourea.

Active Ester Formation: The O-acylisourea reacts with HOBt to generate the HOBt active ester.

Aminolysis: The amine attacks the active ester to form the amide bond.

A variety of coupling reagents have been developed based on the HOBt structure, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their high efficiency. peptide.com

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide coupling agent. bachem.compeptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide coupling agent. nih.govpeptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive to reduce side reactions and racemization. bachem.comluxembourg-bio.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient uronium-based coupling reagent. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Efficient uronium-based coupling reagent. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A safer and highly efficient coupling reagent. peptide.com |

A traditional and robust method for amide synthesis is the reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.itwikipedia.org This method is widely used due to the high reactivity of acyl chlorides. pearson.com The starting 2,3-difluoro-4-methylbenzoyl chloride can be prepared from the corresponding 2,3-difluoro-4-methylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itchemicalbook.comgoogle.com

The reaction between the acyl chloride and the amine is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) or an aqueous base, to neutralize the hydrochloric acid byproduct. fishersci.itwikipedia.org The reaction is often performed in a two-phase solvent system, with the reactants in an organic solvent and the base in an aqueous phase. wikipedia.org Recent developments have explored more environmentally friendly conditions, using bio-based solvents like Cyrene™ or conducting the reaction in aqueous surfactant solutions. acs.orgrsc.org

Table 2: Examples of Schotten-Baumann Reaction Conditions

| Base | Solvent System | Key Features |

| Pyridine/Tertiary Amine | Aprotic solvents (DCM, THF) | Standard laboratory procedure. fishersci.it |

| Aqueous NaOH | Water/Organic Solvent | Classic Schotten-Baumann conditions, two-phase system. wikipedia.org |

| DIPEA | Aqueous TPGS-750-M | "Green" chemistry approach using a surfactant in water. acs.org |

| - | Cyrene™ | Use of a bio-alternative solvent to replace toxic polar aprotic solvents. rsc.org |

Transition-Metal-Catalyzed Benzamide Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for forming C-N bonds, offering alternative pathways for benzamide synthesis that can tolerate a wider range of functional groups and utilize different starting materials.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the synthesis of amides. syr.edu One such method involves the palladium-catalyzed coupling of aryl halides with amidines. This approach provides a direct route to N-aryl amides. While specific examples for 2,3-difluoro-4-methylbenzamide are not detailed, the general methodology is applicable to a range of substituted aryl halides. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amidine and subsequent reductive elimination to form the N-aryl amide and regenerate the catalyst. syr.edu

Another innovative palladium-catalyzed approach involves the use of masked isocyanates. bac-lac.gc.ca Isocyanates are highly reactive electrophiles for amide formation, but their high reactivity can lead to poor functional group tolerance and side reactions like polymerization. bac-lac.gc.ca By using a "blocking group," a bench-stable masked isocyanate precursor can be employed, which releases the reactive isocyanate in situ. bac-lac.gc.ca

A palladium-catalyzed method has been developed for the synthesis of amides from aryl boroxines and masked isocyanates. bac-lac.gc.ca This reaction proceeds under mild conditions, catalyzed by a palladium(II) acetate/SPhos system. bac-lac.gc.ca A related palladium-mediated protocol involves the extrusion of carbon dioxide from a carboxylic acid, followed by the insertion of an isocyanate to form the benzamide. researchgate.netfigshare.com These methods offer a novel and atom-economical route to benzamides. researchgate.net

Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides via C-H Activation

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering an efficient way to introduce complexity into molecules. Palladium catalysis has been instrumental in this field, particularly for the ortho-acylation of benzamides.

A notable development in this area is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides using arylglyoxylic acids. nih.gov This method circumvents the need for pre-functionalized starting materials. The reaction proceeds via an ortho C-H palladation mechanism in both acyclic and cyclic N,N-dialkylbenzamides, leading to the formation of ortho-acylated tertiary benzamides in good to excellent yields. nih.gov Mechanistic studies suggest a Pd(II)/Pd(III) catalytic cycle, where the amide nitrogen exhibits weak coordination to the palladium center. nih.gov

Similarly, a palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids has been described. acs.org This reaction demonstrates high selectivity for mono-acylation. acs.org The process is believed to occur through weak O-coordination, highlighting the nuanced role of the directing group in facilitating the C-H activation step. acs.org When secondary benzamides are used, the resulting ortho-acylated products can undergo intramolecular cyclization to yield isoindolinone derivatives. acs.org

The scope of tertiary benzamides in these reactions is broad, accommodating various substituents on the aromatic ring. researchgate.net Research has shown that both dialkyl and cyclic amides can serve as effective directing groups. mdpi.com These methodologies provide a direct route to ortho-acylated benzamides, which are valuable intermediates for further synthetic transformations. acs.org

Table 1: Examples of Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

| Substrate (Tertiary Benzamide) | Acyl Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dialkylbenzamide | Arylglyoxylic Acid | Palladium catalyst | ortho-Acylated tertiary benzamide | Good to Excellent | nih.gov |

Oxidative Synthesis Routes

Oxidative reactions provide alternative pathways for the synthesis of functionalized benzamides, often under mild and metal-free conditions.

A novel method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides has been developed utilizing iodosylbenzene (PhIO) as an oxidant. mdpi.comcitedrive.com This reaction proceeds efficiently in trifluoroacetic acid (TFA) at room temperature with a substrate-to-oxidant ratio of 1:2. mdpi.com The proposed mechanism involves the oxidation of the substrate by PhIO to form an oxonium intermediate. mdpi.com Subsequent intramolecular nucleophilic attack by the amide nitrogen forms a six-membered intermediate, which then eliminates iodobenzene (B50100) to generate the target product after deprotonation. mdpi.com

This PhIO-mediated oxidation is characterized by its mild reaction conditions, broad substrate applicability, and metal-free nature, offering a significant advantage for synthesizing hydroxyphenoxybenzamide derivatives that are otherwise challenging to prepare. mdpi.com

Table 2: PhIO-Mediated Oxidation for the Synthesis of 2-(hydroxyphenoxy)benzamide Derivatives

| Substrate | Oxidant | Solvent | Temperature | Product | Reference |

|---|

Derivatization and Structural Modification Strategies

The functionalization of the benzamide core is crucial for tuning the properties of the final compound. Directed C-H functionalization and the incorporation of halogens are key strategies in this regard.

Directed C-H functionalization allows for the selective introduction of various functional groups onto the aromatic ring of benzamides. The amide group itself can act as a directing group, facilitating reactions at the ortho position.

Copper-mediated ortho-C–H radiofluorination of aromatic carboxylic acids protected as 8-aminoquinoline (B160924) benzamides has been reported. nih.govnih.gov This method uses K18F and is compatible with a wide range of functional groups, enabling the late-stage introduction of fluorine-18 (B77423) for applications such as positron emission tomography (PET) imaging. nih.gov

Furthermore, iron-catalyzed, fluoroamide-directed C–H fluorination has been demonstrated for benzylic, allylic, and unactivated C–H bonds. acs.org In this process, N-fluoro-2-methylbenzamides, upon exposure to a catalytic amount of iron(II) triflate, undergo chemoselective fluorine transfer to yield the corresponding fluorides in high yields. acs.org This reaction showcases broad substrate scope and functional group tolerance without the need for noble metal catalysts. acs.org

The introduction of halogen atoms into the benzamide structure can significantly influence the compound's physicochemical and biological properties. ontosight.ai Various methods have been developed for the regioselective halogenation of benzamides.

Nickel(II)-catalyzed halogenation of benzamides using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agent and triflic acid (TfOH) as an additive has been shown to be effective. rsc.org The amide directing group facilitates the C–H activation by forming a chelate complex with the nickel catalyst. rsc.org

Palladium(II) salts have been used for the regioselective ortho C–H bromination and iodination of challenging aliphatic arylacetamide derivatives, again using N-halosuccinimides as the halogen source. rsc.org This protocol is notable as it represents the first example of direct bromination and iodination of arenes with a primary amide group without requiring bulky auxiliaries. rsc.org

Iridium-catalyzed ortho-halogenation of tertiary benzamides, such as N,N-diisopropylbenzamide, has also been explored. rsc.org Using [Cp*IrCl2]2, AgOTf, and acetic acid, various iodinated derivatives were synthesized with good tolerance for both electron-donating and electron-withdrawing groups at the para-position. rsc.org

The structural impact of halogenation has been systematically studied. For instance, in a series of halogenated benzamides, the position of difluoro- and methyl- substituents on the benzamide backbone was varied to analyze trends in their solid-state structures. dcu.ie

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-Hydroxyphenoxy)benzamide |

| 2-Aryloxybenzamide |

| Iodosylbenzene (PhIO) |

| Iodobenzene |

| N-fluoro-2-methylbenzamide |

| N,N-diisopropylbenzamide |

Cyclization Reactions involving Benzamide Intermediates

The structural framework of benzamides is a key precursor for intramolecular and intermolecular cyclization reactions, leading to a diverse array of fused heterocyclic compounds. The strategic placement of reactive functional groups on the benzamide core enables the formation of new rings through various synthetic methodologies.

Formation of Quinazolinone Derivatives from 2-Amino Benzamides

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with significant biological activities. mdpi.comacs.org The synthesis of the quinazolinone core is frequently achieved through the cyclization of 2-aminobenzamide (B116534) derivatives with a one-carbon (C1) source. rsc.org

Various methodologies have been developed to facilitate this transformation. A copper-catalyzed approach utilizes methanol (B129727) as both a C1 source and a green solvent. In this method, 2-aminobenzamide reacts with methanol in the presence of a copper catalyst and cesium carbonate (Cs₂CO₃) as a base. rsc.org The proposed mechanism involves the copper-catalyzed oxidation of methanol to formaldehyde, which then reacts with 2-aminobenzamide to form an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the final quinazolinone product. rsc.org Microwave-assisted, solvent-free conditions have also been employed with a copper catalyst to react 2-aminobenzamides with various alcohols, achieving moderate to high yields of up to 92%. mdpi.com

Another strategy involves the reaction of 2-aminobenzamides with tertiary amines, catalyzed by a copper complex under aerobic conditions. nih.gov This one-pot reaction proceeds through the decomposition of the tertiary amine to an aldehyde, which then condenses with the 2-aminobenzamide, followed by cyclization and oxidation. nih.gov Furthermore, visible-light-mediated synthesis has been reported, where 2-aminobenzamides react with benzyl (B1604629) bromides in methanol at room temperature, obviating the need for a photocatalyst or other additives. acs.org This reaction is believed to proceed via a radical pathway. acs.org Electrochemical methods offer another alternative, using acetic acid as a mediator for the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes at room temperature. nih.gov

The following table summarizes various methods for the synthesis of quinazolinone derivatives from 2-aminobenzamides.

| Starting Materials | Reagents & Conditions | Product Type | Yield | Citation |

| 2-Aminobenzamide, Methanol | CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), O₂, Microwave 130 °C, 2 h | Quinazolinone | up to 92% | mdpi.com |

| 2-Aminobenzamides, Tertiary Amines | Cu₂O (catalyst), PCy₃ (ligand), CHCl₃, Aerobic | Quinazolinone derivatives | up to 91% | nih.gov |

| 2-Aminobenzamide, Benzyl Bromide | Blue LED (18 W), Methanol, Room Temp, 28 h | 2-Phenylquinazolin-4(3H)-one | 93% | acs.org |

| 2-Aminobenzamide, Benzaldehyde | Carbon/Aluminum electrodes, Acetic Acid, MeOH, Room Temp | 2-Phenylquinazolin-4(3H)-one | 85% | nih.gov |

| 2-Aminobenzamides, β-Ketoesters | H₃PO₃, Ethanol, 50 °C | 2-Substituted-quinazolinones | 86-95% | organic-chemistry.org |

| 2-Aminobenzamides, Alkenes | Pd(OAc)₂, DPEPhos, O₂, Dioxane, 120 °C | Quinazolinone derivatives | Good | beilstein-journals.org |

Synthesis of Phenanthridinones from o-Halobenzamides

Phenanthridinones are a class of polycyclic aromatic compounds containing a lactam moiety. Their synthesis is often accomplished through intramolecular cyclization of ortho-halobenzamides. Palladium-catalyzed reactions are particularly prominent in achieving this transformation.

One of the key methods is the palladium-catalyzed annulation of arynes by substituted o-halobenzamides. researchgate.netchemrxiv.orgresearchgate.net This approach allows for the one-step synthesis of N-substituted phenanthridinones through the simultaneous formation of a C-C and a C-N bond. chemrxiv.org The reaction typically involves an o-halobenzamide, an aryne precursor like 2-(trimethylsilyl)aryl triflate, a fluoride (B91410) source such as cesium fluoride (CsF) to generate the aryne in situ, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine (B1218219) ligand (e.g., dppm). researchgate.net The methodology is valued for its tolerance of a wide variety of functional groups on both the benzamide and aryne components. researchgate.netresearchgate.net

Another powerful strategy is the direct intramolecular C-H arylation. A protocol for the synthesis of N-H phenanthridinones involves a palladium-catalyzed one-pot reaction that combines C-H activation, cyclization, and decarboxylation of N-Boc protected o-halobenzamides. This method is advantageous as it can be applied to less reactive starting materials like o-chlorobenzamides and provides the N-H phenanthridinone core directly, which can be challenging to obtain through other routes due to potential side reactions. These C-H activation strategies are atom-economical and avoid the need for pre-functionalized substrates.

The table below details examples of palladium-catalyzed synthesis of phenanthridinones.

| Starting Material | Reagents & Conditions | Product | Yield | Citation |

| N-Allyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate, CsF, Pd(OAc)₂, dppm, Toluene/MeCN, 110 °C | N-Allylphenanthridinone | 85% | researchgate.net |

| 2-Bromo-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl triflate, CsF, Pd(OAc)₂, dppm, Toluene/MeCN, 110 °C | N-Phenylphenanthridinone | 83% | researchgate.net |

| N-Boc-2-chloro-N-(p-tolyl)benzamide | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, 130 °C | 2-Methylphenanthridinone | 95% | |

| N-Boc-2-bromo-N-(m-methoxyphenyl)benzamide | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, 130 °C | 3-Methoxyphenanthridinone | 93% | |

| 2-Bromobenzamide, Aryl Iodide | Pd(OAc)₂, Norbornene, K₂CO₃ | Phenanthridinone derivatives | Good |

Construction of Imidazo[1,2-a]-N-heterocyclic Systems

The imidazo[1,2-a]-N-heterocycle framework is a core structure in many biologically active compounds. While many syntheses of the parent imidazo[1,2-a]pyridine (B132010) system start from 2-aminopyridines, chemrxiv.org methodologies utilizing benzamide scaffolds provide a route to more complex, fused systems like benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines.

One such method involves the copper-catalyzed coupling and cyclization of N-(2-halophenyl)propiolamides with cyanamide. rsc.org This reaction constructs the benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidin-4(10H)-one scaffold. The process highlights the utility of appropriately substituted benzamide analogs in building intricate N-fused hybrid structures. rsc.org The transformation is believed to proceed through a sequence of intermolecular C-N coupling, followed by an intramolecular C-N bond-forming cyclization and subsequent tautomerization. rsc.org This strategy expands the synthetic toolkit for accessing diverse heterocyclic systems from readily available benzamide-related starting materials.

| Starting Material | Reagents & Conditions | Product | Yield | Citation |

| N-(2-halophenyl)propiolamides, Cyanamide | Copper catalyst, Ligand | Benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidin-4(10H)-ones | Not specified | rsc.org |

| 2-(2-bromovinyl)benzimidazoles, Cyanamide | CuI, Base, DMF, Microwave irradiation | Benzo rsc.orgresearchgate.netimidazo[1,2-c]pyrimidin-1-amines | Moderate to Good | rsc.org |

Spectroscopic and Crystallographic Characterization of 2,3 Difluoro 4 Methylbenzamide Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information regarding the carbon-hydrogen framework, the presence of specific functional groups, and the electronic environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the atomic arrangement in a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the structure of a compound. For 2,3-Difluoro-4-methylbenzamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the amide protons, and the methyl group protons.

Aromatic Protons: The two aromatic protons are expected to appear as a multiplet in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring. The coupling between these protons and with the adjacent fluorine atoms would result in a complex splitting pattern.

Amide Protons (-CONH₂): The two protons of the amide group are expected to produce a broad singlet in the range of 5.5 to 8.5 ppm. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the methyl group are expected to appear as a singlet in the upfield region, typically around 2.3 ppm. The signal is a singlet as there are no adjacent protons to couple with. For comparison, the methyl protons in N,3-dimethylbenzamide appear at 2.29 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Amide-H | 5.5 - 8.5 | Broad Singlet |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. For instance, the carbonyl carbon in 3-Methylbenzamide is observed at 170.54 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons will have signals in the range of 110-160 ppm. The carbons directly attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbon attached to the methyl group (C4) and the carbon attached to the amide group (C1) will also have distinct chemical shifts. The signals for C2 and C3, being directly bonded to fluorine, are expected to be significantly influenced and show large coupling constants.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around 20 ppm. For example, the methyl carbon in 3-Methylbenzamide is found at 21.33 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O | 165 - 175 |

| Aromatic C-F | 140 - 160 (with C-F coupling) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 120 - 140 |

| Aromatic C-CONH₂ | 130 - 145 |

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. mdpi.com It provides information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals would likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons. The chemical shifts for aromatic fluorine atoms typically fall in the range of -100 to -170 ppm relative to CFCl₃. colorado.edu For example, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine signals are observed at -114, -139, and -147 ppm. mdpi.com

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-2 | -100 to -170 | Multiplet |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds, as well as vibrations associated with the aromatic ring.

N-H Stretching: The amide N-H stretching vibrations are expected to appear as two bands in the region of 3100-3500 cm⁻¹. The presence of two bands is characteristic of a primary amide (-CONH₂).

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected in the range of 1630-1690 cm⁻¹. In N-(2,3-difluorophenyl)-2-fluorobenzamide, this peak is observed at 1661 cm⁻¹. mdpi.com

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1550-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration is typically observed in the region of 1200-1400 cm⁻¹.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 |

| C=O (Amide I) | Stretching | 1630 - 1690 |

| N-H (Amide II) | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1400 |

| C-F | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | >3000 |

Fourier Transform Raman Spectroscopy

For aromatic amides, the spectra are characterized by several key vibrational modes. The amide group itself gives rise to distinct bands, including the N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching mode, or Amide I band, is one of the most intense and characteristic peaks, usually appearing in the 1630-1680 cm⁻¹ range. The position of this band can be influenced by hydrogen bonding; intermolecular N-H⋯O bonds in the crystal lattice typically shift the C=O stretch to a lower wavenumber compared to the gas phase or dilute solutions nih.gov.

The aromatic ring also produces a series of characteristic bands. The C-H stretching vibrations of the phenyl ring are typically found above 3000 cm⁻¹. Ring breathing modes and C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. The presence of substituents on the ring, such as fluorine and methyl groups, will influence the position and intensity of these peaks. Carbon-fluorine (C-F) bonds have stretching vibrations that are typically observed in the 1000-1400 cm⁻¹ region. The specific frequencies of these modes in this compound would be sensitive to the precise electronic environment created by the pattern of substitution on the benzene ring.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl ring. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong intensity; position affected by intermolecular interactions. nih.gov |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands are often observed. |

| C-F Stretch | 1000 - 1400 | Indicates the presence of fluorine substituents. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million), HRMS allows for the calculation of a unique molecular formula. This capability is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. dtic.milnih.gov

For this compound, the molecular formula is C₈H₇F₂NO. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated with high precision based on the masses of the most abundant isotopes of each element.

The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value with the theoretically calculated mass. The small mass difference, or mass error, provides a high degree of confidence in the assigned formula. This technique is particularly valuable in the characterization of fluorinated compounds, as the precise mass of fluorine is a key component in the calculation. nih.gov

| Compound | Molecular Formula | Ion | Calculated Exact Mass | Typical Experimental Accuracy |

|---|---|---|---|---|

| This compound | C₈H₇F₂NO | [M+H]⁺ | 172.0574 | ± 0.0009 Da (at 5 ppm) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. researchgate.netunimi.it

Single-Crystal X-ray Diffraction (SCXRD) for Determination of Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound in the solid state. Analysis of related fluorinated benzamides, such as 2,6-difluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide, reveals common structural features. mdpi.commdpi.com In these structures, the amide group and the aromatic ring are typically not coplanar. The dihedral angle between the plane of the amide group and the plane of the benzene ring is influenced by steric hindrance from ortho substituents and by the formation of intermolecular hydrogen bonds. mdpi.com

Analysis of Supramolecular Interactions in the Crystal Lattice

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In substituted benzamides, hydrogen bonds and other weaker interactions play a crucial role in defining the supramolecular architecture. nih.govnih.gov

A predominant feature in the crystal structures of primary benzamides is the formation of strong intermolecular hydrogen bonds between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. mdpi.comnih.gov These N–H⋯O interactions are highly directional and are fundamental to the assembly of benzamide (B126) molecules in the solid state.

Typically, these interactions lead to the formation of well-defined supramolecular synthons. One of the most common motifs is a centrosymmetric dimer, where two molecules are linked by a pair of N–H⋯O hydrogen bonds, forming a characteristic ring pattern. mdpi.comnih.gov Alternatively, these hydrogen bonds can link molecules in a head-to-tail fashion, generating infinite one-dimensional chains or tapes. nih.gov The specific network formed depends on factors like steric hindrance and the presence of other competing interactions.

| Interaction Type | Donor | Acceptor | Typical Distance (D⋯A) | Supramolecular Motif |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | C=O (Amide) | 2.8 - 3.2 Å | Dimers, Chains, Sheets mdpi.comnih.gov |

Halogen-π interactions , although typically weaker for fluorine compared to heavier halogens, can occur between a fluorine atom and the electron-rich π-system of an adjacent aromatic ring. researchgate.net The fluorine atom, despite its high electronegativity, can have a region of positive electrostatic potential (a σ-hole), which can interact favorably with the negative potential of a π-cloud. However, in many fluorinated aromatics, F···π interactions are primarily driven by electrostatic and dispersion forces. researchgate.netnih.gov

Other important interactions include π-π stacking , where parallel aromatic rings are offset from one another, and C-H···F or C-H···O hydrogen bonds. mdpi.com The presence of multiple fluorine atoms can also lead to F···F contacts, which can be either repulsive or weakly attractive due to dispersion forces, depending on the geometry of the interaction. mdpi.com These varied and often subtle interactions collectively determine the final, most stable crystal packing arrangement.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

The Hirshfeld surface is mapped with various properties, such as dnorm, shape index, and curvedness, to highlight specific intermolecular interactions. The dnorm surface, in particular, is valuable for identifying close intermolecular contacts. It is a normalized contact distance that is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii of the interacting atoms. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is a histogram of all intermolecular contacts, and the percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated. This quantitative data is crucial for understanding the relative importance of different interactions in stabilizing the crystal structure.

Based on the analysis of related compounds, the intermolecular contacts for this compound derivatives can be categorized and their potential contributions to the crystal packing can be inferred. The table below outlines the principal types of intermolecular contacts that are typically quantified using Hirshfeld surface analysis in such compounds.

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. These are generally the most abundant type of contact due to the prevalence of hydrogen atoms on the molecular surface. | High |

| O···H/H···O | Interactions involving oxygen and hydrogen atoms, often indicative of hydrogen bonding. | Significant |

| F···H/H···F | Contacts between fluorine and hydrogen atoms, which can be significant in fluorinated compounds. | Variable |

| C···H/H···C | Interactions between carbon and hydrogen atoms, contributing to the overall van der Waals forces. | Significant |

| C···C | Contacts between carbon atoms, which can indicate π-π stacking interactions between aromatic rings. | Variable |

| N···H/H···N | Interactions involving nitrogen and hydrogen atoms, often associated with N—H···O or N—H···N hydrogen bonds. | Variable |

| Other Contacts (e.g., F···F, C···F, O···F) | Less frequent contacts that can still play a role in the crystal packing. | Low |

The quantification of these interactions through Hirshfeld surface analysis provides a detailed understanding of the supramolecular architecture of this compound derivatives, highlighting the key forces that govern their solid-state structures.

Computational and Theoretical Investigations of 2,3 Difluoro 4 Methylbenzamide Analogs

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become a powerful tool in modern chemistry, enabling the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. These methods are instrumental in elucidating the characteristics of complex molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to study the structural and spectral properties of various benzamide (B126) derivatives. For instance, studies on analogs like 4-ethoxy-2,3-difluoro benzamide (4EDFB) have utilized DFT to establish a relationship between their structural and spectral characteristics researchgate.netnih.gov.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For analogs of 2,3-Difluoro-4-methylbenzamide, such as 4-ethoxy-2,3-difluoro benzamide, potential energy surface (PES) scans are performed to identify the most stable conformation researchgate.netresearchgate.net. These calculations, often carried out using DFT with basis sets like B3LYP/6-31+G(d,p), help in understanding the molecule's conformational landscape researchgate.netresearchgate.net.

The optimized geometrical parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. For instance, in a study of a similar compound, it was noted that the presence of lone pairs on electronegative atoms like oxygen can cause repulsion, leading to a decrease in certain bond angles researchgate.net. The calculated bond lengths and angles are often in good agreement with experimental data obtained from techniques like X-ray diffraction researchgate.net.

Table 1: Selected Optimized Geometrical Parameters for a 2,3-Difluorobenzamide Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C7-O13 |

| C7-O13 | 1.230 | C1-C7-N14 |

| C7-N14 | 1.357 | O13-C7-N14 |

| N14-H15 | 1.009 | C2-C1-C7 |

| C3-F9 | 1.357 | C6-C1-C7 |

Note: The data presented in this table is for an analog, 4-ethoxy-2,3-difluoro benzamide, and is used for illustrative purposes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are extensively used to predict the vibrational frequencies of molecules. A complete vibrational analysis can be performed in the ground state, and the calculated wavenumbers often show good agreement with experimental spectra researchgate.netnih.gov.

Theoretical calculations, however, tend to overestimate the vibrational modes compared to experimental values. To achieve a better correlation, scale factors are often applied to the calculated wavenumbers researchgate.net. This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a 2,3-Difluorobenzamide Analog

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | 3450 | 3465 |

| C-H stretch (aromatic) | 3050-3100 | 3060-3110 |

| C=O stretch | 1680 | 1675 |

| C-N stretch | 1350 | 1345 |

| C-F stretch | 1250 | 1240 |

Note: The data in this table is illustrative and based on findings for an analog, 4-ethoxy-2,3-difluoro benzamide.

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity nih.gov.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Conversely, a small gap indicates that the molecule is more reactive and can readily undergo chemical reactions nih.gov. The analysis of HOMO and LUMO energies can also reveal the potential for intermolecular charge transfer within the molecule nih.gov.

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 2,3-Difluorobenzamide Analog

| Parameter | Energy (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: This data is for an analog, 4-ethoxy-2,3-difluoro benzamide, and serves as an example.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with high electron density, making them susceptible to electrophilic attack. Blue regions, on the other hand, represent positive electrostatic potential due to a lack of electron density and are prone to nucleophilic attack. Green areas signify neutral or near-zero potential. By analyzing the MEP surface, one can identify the most likely sites for intermolecular interactions, including hydrogen bonding nih.gov. For instance, the negative potential around the oxygen atom of the carbonyl group in benzamide derivatives suggests it is a likely site for electrophilic interaction.

Electronic Structure and Reactivity Descriptors

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insights into the electron distribution and electrostatic potential. uni-muenchen.destackexchange.com This analysis partitions the total electron density among the constituent atoms, offering a picture of the local electronic environment. q-chem.com However, it is known that the results can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de

In computational studies of analogs like 4-ethoxy-2,3-difluoro benzamide, Mulliken population analysis reveals a significant redistribution of electron density across the molecule due to its specific substituents. nih.govresearchgate.net The highly electronegative fluorine and oxygen atoms, along with the carbonyl group, act as strong electron-withdrawing centers.

Key findings from such analyses indicate:

Carbonyl Group: The carbon atom of the carbonyl group (C=O) exhibits a significant positive charge, making it a primary electrophilic site. Conversely, the carbonyl oxygen atom carries a substantial negative charge, highlighting its nucleophilic character.

Fluorine Atoms: The fluorine atoms attached to the benzene ring have large negative charges, a direct consequence of their high electronegativity. This influences the electronic properties of the adjacent carbon atoms.

Aromatic Ring: The carbon atoms of the benzene ring show varied charges. The carbons bonded directly to the fluorine atoms (C2 and C3) become more positive (electron-deficient), while other ring carbons are comparatively less affected or may become slightly negative. This pattern of charge distribution is crucial for predicting the sites susceptible to electrophilic or nucleophilic attack.

The table below presents illustrative Mulliken atomic charges for the key atoms in a this compound analog, calculated using Density Functional Theory (DFT).

| Atom | Typical Mulliken Charge (a.u.) |

|---|---|

| C (Carbonyl) | +0.55 to +0.75 |

| O (Carbonyl) | -0.50 to -0.65 |

| N (Amide) | -0.70 to -0.85 |

| F (at C2) | -0.30 to -0.45 |

| F (at C3) | -0.30 to -0.45 |

| C (Methyl) | -0.45 to -0.60 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool that translates complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. It provides quantitative insight into the stabilizing effects of electron delocalization, often termed hyperconjugation, within a molecule. researchgate.net This is achieved by calculating the second-order perturbation theory energy of stabilization, E(2), between filled "donor" NBOs and vacant "acceptor" NBOs. researchgate.net A larger E(2) value signifies a stronger interaction. researchgate.net

π-System Conjugation: The most significant stabilization comes from the delocalization of π-electrons within the benzene ring and the amide group. This involves strong interactions between the π orbitals of the C=C bonds in the ring and the π* antibonding orbitals of adjacent bonds (π → π* transitions), with stabilization energies often exceeding 20 kcal/mol. researchgate.net

Lone Pair Delocalization: The lone pairs on the carbonyl oxygen and amide nitrogen atoms participate in stabilizing hyperconjugative interactions. The delocalization of an oxygen lone pair into the antibonding π* orbital of the C=O bond (n → π) and the C-N bond is a prominent feature. Similarly, the nitrogen lone pair delocalizes into the carbonyl π orbital (n → π*), which is characteristic of amide resonance.

Sigma Bond Interactions: Delocalization also occurs through the sigma framework (σ → σ* transitions), although these interactions are generally weaker than π-system interactions. researchgate.net The presence of electronegative fluorine atoms creates highly polarized C-F bonds, leading to notable interactions between the lone pairs on the fluorine atoms and the σ* antibonding orbitals of adjacent C-C ring bonds (n → σ*).

The following table summarizes the most significant donor-acceptor interactions and their calculated stabilization energies for a representative benzamide analog.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π(C1-C6) | π(C2-C3) | π → π | ~20.5 |

| π(C4-C5) | π(C2-C3) | π → π | ~18.7 |

| LP(2) O(Carbonyl) | π(C(Carbonyl)-N) | n → π | ~28.4 |

| LP(1) N(Amide) | π(C(Carbonyl)-O) | n → π (Amide Resonance) | ~50.1 |

| LP(3) F(at C2) | σ(C1-C2) | n → σ | ~2.5 |

| σ(C1-H) | σ(C2-C3) | σ → σ | ~4.8 |

Global and Local Chemical Descriptors for Reactivity Prediction

Global and local chemical descriptors, derived from Density Functional Theory (DFT), are essential for understanding the relationship between molecular structure, stability, and chemical reactivity. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Measures resistance to a change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Local Descriptors: Fukui functions are used as local reactivity descriptors to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

The table below lists the key global reactivity descriptors and their formulas based on ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Computational Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Directed C-H Functionalization

The amide group is a highly effective directing group in transition metal-catalyzed C-H functionalization, a process that allows for the selective conversion of C-H bonds into new chemical bonds. nih.gov Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of these reactions for benzamide derivatives.

The generally accepted mechanism for palladium-catalyzed ortho-C-H functionalization directed by an amide group involves several key steps:

Coordination: The substrate coordinates to the metal catalyst (e.g., a Pd(II) species) through the amide's carbonyl oxygen. This brings the catalyst into close proximity to the ortho C-H bonds of the benzene ring. youtube.com

C-H Activation: The cleavage of the C-H bond is typically the rate-determining step. Computational studies have shown this often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. acs.org In this transition state, the metal center interacts with the C-H bond, while a ligand on the metal (often an acetate or carbonate) acts as an internal base to abstract the proton. This concerted process avoids the formation of high-energy intermediates and leads to a five-membered palladacycle intermediate.

Functionalization: The resulting organometallic intermediate then reacts with a coupling partner to form the final product.

Computational models of the CMD transition state help explain the regioselectivity of the reaction. The formation of a stable five-membered metallacycle intermediate strongly favors functionalization at the ortho position to the directing amide group. acs.org These studies analyze the activation energies of different potential pathways, confirming that the directed route is significantly lower in energy than undirected C-H activation at other positions.

Investigation of Bond Formation Processes (e.g., C-C and C-N bonds)

Following the initial C-H activation to form the metallacycle intermediate, computational studies have detailed the subsequent pathways for C-C and C-N bond formation. The specific mechanism depends on the coupling partner and the oxidant used. youtube.com

For C-C Bond Formation (e.g., Arylation):

Oxidative Addition: The coupling partner, typically an aryl halide (Ar-X), undergoes oxidative addition to the Pd(II) center of the metallacycle. This forms a high-valent Pd(IV) intermediate. Computational analysis of this step focuses on the energy barrier, which can be influenced by the nature of the halide and the electronic properties of the aryl group.

Reductive Elimination: The Pd(IV) intermediate then undergoes reductive elimination, where the newly formed C-C bond is created between the ortho-carbon of the benzamide and the aryl group from the coupling partner. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. DFT calculations are used to model the transition state for this bond-forming step and confirm its energetic feasibility.

For C-N Bond Formation (e.g., Amination): The mechanism for C-N bond formation is similar but involves a nitrogen-based coupling partner. The process can be more complex, sometimes involving reductive elimination from a Pd(III) or Pd(IV) center after coordination of the amination reagent. Computational studies help to distinguish between different possible mechanistic pathways and identify the lowest-energy route to the C-N coupled product. youtube.com The amide group itself can also serve as a precursor for a C-N bond, leading to the formation of nitrogen-containing heterocycles in tandem reactions. nih.govresearchgate.net

Research Applications and Functional Roles of 2,3 Difluoro 4 Methylbenzamide in Advanced Chemistry

Building Block in Medicinal Chemistry Research

In the field of medicinal chemistry, the assembly of complex molecular architectures with desirable pharmacological profiles is paramount. 2,3-Difluoro-4-methylbenzamide serves as a foundational component in this endeavor, providing a structurally robust and functionally versatile platform for the synthesis of new therapeutic candidates.

The term "scaffold" in drug discovery refers to a core molecular structure upon which various chemical modifications can be made to generate a library of compounds for biological screening. This compound represents a privileged scaffold due to the combination of its components. The benzamide (B126) functional group is a common feature in many approved drugs, known for its ability to form key hydrogen bonds with biological targets.

The presence of the 2,3-difluoro substitution pattern on the aromatic ring is particularly advantageous. Fluorine atoms can significantly alter the acidity of nearby protons and influence the conformation of the molecule, which can lead to enhanced binding with target proteins. Furthermore, the C-F bond is exceptionally strong, which often protects the molecule from metabolic degradation, thereby improving its pharmacokinetic profile. A related compound, 2,3-Difluoro-4-Hydroxybenzaldehyde, is noted as a critical building block in synthesizing targeted pharmaceuticals for anti-inflammatory and anti-cancer therapies, underscoring the value of this specific fluorination pattern in drug development. nbinno.com The 4-methyl group provides an additional point for modification or can serve to occupy a specific hydrophobic pocket in a target enzyme or receptor, further contributing to the scaffold's utility.

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are of immense importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. The amide functionality within this compound makes it an excellent precursor for the synthesis of various bioactive heterocyclic systems.

Through intramolecular cyclization reactions, the benzamide structure can be transformed into more complex ring systems. For example, amides are known starting materials in reactions that form oxazoles, which are found in molecules with anticancer and antibacterial properties. nih.gov Similarly, synthetic routes exist for converting benzamides into quinazolinones, a class of heterocycles with a broad range of biological activities, including anticonvulsant and anti-inflammatory effects. The amide can also be a key reactant in forming other important heterocyclic scaffolds, such as 1,2,4-triazoles and benzimidazoles, which are known for their antifungal and antimicrobial properties. nih.govscielo.org.mx Palladium-mediated cyclization methods have been developed to convert acyl amidines, which can be derived from benzamides, into oxadiazoles, another important heterocyclic core. acs.org The presence of the difluoro-methyl-phenyl group on these resulting heterocycles provides a unique substitution that can be leveraged to optimize the biological activity of the final compound.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools in these investigations. By systematically modifying the benzamide scaffold and observing the resulting changes in potency, selectivity, and metabolic stability, chemists can develop a clear understanding of the pharmacophore—the essential features required for biological activity.

For instance, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies on benzamide derivatives have revealed the critical role of substituents on the aromatic ring. acs.org While these studies focused on 5-methyl benzamides, they highlighted how the introduction of electron-withdrawing groups, such as fluorine, can significantly impact potency. acs.org Compounds with difluoro substitutions showed markedly different activity compared to their non-fluorinated or mono-fluorinated counterparts, demonstrating the profound electronic effect of the fluorine atoms. acs.org Similarly, SAR studies on dopamine (B1211576) receptor antagonists have shown that the precise positioning of fluorine and methyl groups (e.g., 3-fluoro-4-methyl vs. 3,4-difluoro) can lead to significant differences in binding affinity. chemrxiv.org

The table below illustrates hypothetical SAR data based on principles observed in benzamide derivatives, showing how modifications to a core structure can influence inhibitory concentration (IC₅₀).

| Compound | R1 Substitution | R2 Substitution | IC₅₀ (µM) |

|---|---|---|---|

| Lead Compound | 4-Methyl | H | 10.5 |

| Analog A | 4-Methyl | 2-Fluoro | 5.2 |

| Analog B | 4-Methyl | 3-Fluoro | 4.8 |

| Analog C (Target Moiety) | 4-Methyl | 2,3-Difluoro | 1.1 |

| Analog D | H | 2,3-Difluoro | 3.7 |

Intermediate in Agrochemical Research and Development

The global demand for efficient and safe crop protection solutions drives continuous innovation in the agrochemical industry. Fluorinated compounds play a pivotal role in this sector, with estimates suggesting that over 50% of modern pesticides contain fluorine. beilstein-journals.org this compound serves as a key intermediate in the synthesis of these next-generation agrochemicals.

The development of new agrochemicals often relies on the availability of versatile chemical building blocks that can be used to construct complex active ingredients. The structural motifs present in this compound—a difluorinated aromatic ring and a benzamide linkage—are highly desirable in modern agrochemical design. researchgate.netnih.gov Fluorine substitution is known to enhance the efficacy, stability, and lipophilicity of pesticides, which can improve their uptake and translocation in target pests or plants.

Patent literature frequently describes the use of fluorinated benzamides and their precursors in the creation of new pesticidal compounds. google.com The 2,3-difluoro-4-methylphenyl core of the title compound is a valuable synthon for incorporation into larger, more complex molecules designed to interact with specific biological targets in insects, fungi, or weeds. The synthesis of the fungicide Ipflufenoquin, for example, utilizes 2,3-difluoroaniline (B47769) as a starting material, a compound closely related to the core structure of this compound, highlighting the importance of this specific substitution pattern in the creation of commercial agrochemicals. ccspublishing.org.cn

Selectivity is a critical attribute of modern agrochemicals, which must effectively control target pests without harming the crop or non-target organisms. The precise molecular architecture of this compound makes it an ideal intermediate for developing highly selective herbicides and fungicides.

In fungicide development, the benzamide functional group is a well-established pharmacophore. Several commercial fungicides are based on a benzamide core, which often targets crucial cellular processes in pathogenic fungi. For instance, certain 1,2,4-triazole (B32235) benzamide derivatives have been shown to act as dual-target fungicides. nih.gov By using this compound as a starting material, chemists can synthesize novel benzamide-based fungicides where the specific fluorine and methyl substitutions are designed to maximize potency against target fungi while minimizing effects on the host plant. The development of the fungicide Ipflufenoquin from a 2,3-difluoroaniline precursor is a direct testament to the utility of this chemical framework in creating effective fungicidal agents. ccspublishing.org.cn Similarly, in herbicide research, the difluorinated phenyl ring can be incorporated into molecules that inhibit key enzymes specific to weeds, leading to potent and selective weed control.

Applications in Materials Science and Functional Materials Research

The unique molecular architecture of this compound, characterized by the presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring, makes it a compound of significant interest in the field of materials science. While specific research focusing exclusively on this compound is limited, the broader class of fluorinated benzamide derivatives has been extensively explored for the development of high-performance polymers and functional materials. The strategic placement of fluorine atoms can impart desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constants, and unique liquid crystalline behaviors.

The introduction of fluorine atoms into polymer backbones is a well-established strategy for modifying material properties. In the context of polyamides and polyimides, which are known for their excellent thermal and mechanical properties, fluorination can further enhance their performance. For instance, the incorporation of trifluoromethyl groups into polyamide structures has been shown to increase solubility without significantly compromising thermal stability. This improved processability is crucial for applications in advanced electronics and aerospace where high-performance materials are required.

Moreover, the presence of fluorine can lower the dielectric constant of polymers, a critical factor in the manufacturing of microelectronics. Polyimides with low dielectric constants are sought after for use as insulating layers in integrated circuits to reduce signal delay and power consumption. Research on fluorinated polyimides has demonstrated that the incorporation of fluorine-containing monomers can lead to materials with superior electrical insulating properties.

In the realm of functional materials, fluorinated benzamide derivatives have also been investigated for their potential in liquid crystals. The high electronegativity and small size of the fluorine atom can influence the mesomorphic behavior of liquid crystal molecules, affecting their phase transitions and electro-optical properties. Studies on difluoro-substituted Schiff base liquid crystals have shown that the position of the fluorine atoms on the aromatic core can significantly impact the stability and range of the liquid crystalline phases.

Detailed Research Findings on Analogous Systems

To extrapolate the potential applications of this compound, it is instructive to examine the research findings on structurally similar compounds.

High-Performance Polymers:

Research into fluorinated polyimides has shown that the introduction of fluorine atoms can significantly enhance the material's properties. For example, a study on polyimides synthesized from 4,4'-hexafluoroisopropylidene diphthalic anhydride (B1165640) and various fluorinated diamines demonstrated a marked decrease in the dielectric constant and an increase in thermal stability. While not containing the exact 2,3-difluoro-4-methyl substitution, these findings highlight the general benefits of fluorination.

A study on fluorinated polyamides derived from 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) revealed that the introduction of trifluoromethyl groups improved the solubility of the polymers in common organic solvents, a significant advantage for processing. researchgate.net Although this modification slightly decreased the thermal stability, the resulting polymers still exhibited high decomposition temperatures. researchgate.net

The following table summarizes the properties of a fluorinated polyimide (TPPI50), which incorporates trifluoromethylbenzene, demonstrating the impact of fluorination on key material properties. mdpi.com

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 402 °C |

| Thermal Decomposition Temperature (T5%) | 563 °C |

| Tensile Strength | 232.73 MPa |

| Elongation at Break | 26.26% |

| Dielectric Constant (at 1 MHz) | 2.312 |

| Dielectric Loss (at 1 MHz) | 0.00676 |

Functional Liquid Crystals:

In the field of liquid crystals, the strategic placement of fluorine atoms is known to have a profound effect on the mesomorphic and electro-optical properties. Research on lateral fluoro-substituted liquid crystals has shown that the introduction of fluorine atoms can lead to a reduction in transition temperatures and influence the stability of different smectic phases.

A study on difluoro-substituted Schiff base liquid crystals, for instance, revealed that compounds with fluorine substituents exhibited a wider range of mesomorphism compared to their non-fluorinated counterparts. Specifically, the introduction of two fluorine atoms in the 2 and 4 positions of an aniline-derived core led to a significant enhancement of the liquid crystalline range.

The table below presents the thermal properties of a liquid crystal compound, 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate), which features a 2,3-difluoro substitution pattern on the benzoic acid moiety, analogous to the substitution in this compound. biointerfaceresearch.com

| Phase Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic B | 120.5 |

| Smectic B to Isotropic | 155.8 |

These findings on analogous systems suggest that materials derived from this compound could possess a valuable combination of properties, making them promising candidates for applications in advanced materials and functional devices. Further research is warranted to synthesize and characterize such materials to fully elucidate their potential.

常见问题

Q. What are the recommended methods for synthesizing 2,3-Difluoro-4-methylbenzamide, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives and triazole intermediates under reflux conditions in ethanol with catalytic glacial acetic acid. Key parameters include stoichiometric ratios (e.g., 0.001 mol of reactants), solvent polarity, and reflux duration (e.g., 4 hours). Post-reaction purification via solvent evaporation and filtration is critical for yield optimization .

- Relevance : This method aligns with protocols for structurally analogous benzamides, though substituent-specific adjustments (e.g., fluorine positioning) may require temperature modulation or alternative catalysts.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm fluorine positioning and methyl group integration.

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%).

- Melting Point : Reported melting point ranges (158–162°C) serve as a preliminary purity indicator .

Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?

- Methodological Answer :

- Molecular Weight : 171.15 g/mol (calculated from ).

- LogP : Estimated at ~2.1 (using computational tools), indicating moderate hydrophobicity.

- Solubility : Sparingly soluble in water; prefers polar aprotic solvents (e.g., DMF, DMSO) for experimental workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

- Methodological Answer :

- Comparative Analysis : Cross-validate spectra with structurally similar compounds (e.g., 3,4-difluorobenzoic acid derivatives) .

- Isotopic Labeling : Use deuterated analogs (e.g., -substituted) to isolate coupling patterns and resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (as used for related benzamides) provides definitive bond-length and angle data .

Q. What strategies are effective for optimizing the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent (ethanol vs. THF), and catalyst loading (acetic acid vs. p-toluenesulfonic acid).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or amide bonds) .

- Byproduct Analysis : GC-MS identifies side products (e.g., hydrolyzed intermediates) to refine reaction pathways .

Q. How does the electronic environment of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals to predict reactive sites.

- Kinetic Studies : Compare reaction rates with mono-fluoro or non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .

- Isotope Effects : Substitute or to study isotopic impacts on reaction mechanisms .

Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify degradation pathways.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation.

- Analytical Tracking : Use HPLC-MS to detect degradation products (e.g., hydrolyzed benzamide or fluorinated byproducts) .

Q. How can researchers validate the biological activity of this compound in target-binding assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to protein targets (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ).

- Mutagenesis Studies : Modify target residues (e.g., serine or tyrosine) to assess fluorine’s role in hydrogen bonding or steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。